Cas no 1261580-52-2 (5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester)

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester

-

- インチ: 1S/C16H10F6O3/c1-24-14(23)12-7-6-11(25-16(20,21)22)8-13(12)9-2-4-10(5-3-9)15(17,18)19/h2-8H,1H3

- InChIKey: XMONLHOKBWAUDM-UHFFFAOYSA-N

- SMILES: FC(C1C=CC(=CC=1)C1C=C(C=CC=1C(=O)OC)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 9

- 重原子数量: 25

- 回転可能化学結合数: 4

- 複雑さ: 454

- XLogP3: 5.5

- トポロジー分子極性表面積: 35.5

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001058-250mg |

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester |

1261580-52-2 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A011001058-500mg |

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester |

1261580-52-2 | 97% | 500mg |

$839.45 | 2023-09-03 | |

| Alichem | A011001058-1g |

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester |

1261580-52-2 | 97% | 1g |

$1460.20 | 2023-09-03 |

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester 関連文献

-

1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl esterに関する追加情報

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester

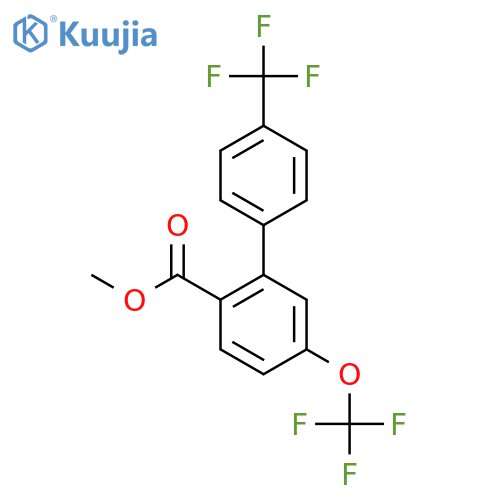

5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester, with CAS No 1261580-52-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique biphenyl structure, which incorporates both trifluoromethoxy and trifluoromethyl substituents, making it a valuable material for various applications.

The molecular structure of this compound is notable for its biphenyl core, which consists of two phenyl rings connected by a single bond. The presence of the trifluoromethoxy group at the 5-position and the trifluoromethyl group at the 4'-position introduces significant electronic effects and steric hindrance. These substituents not only enhance the compound's stability but also contribute to its unique optical and electronic properties. The carboxylic acid methyl ester group at the 2-position further modulates the compound's reactivity and solubility, making it suitable for a wide range of chemical transformations.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the field of optoelectronics. Researchers have demonstrated that the trifluoromethoxy and trifluoromethyl groups can significantly influence the electronic properties of the biphenyl system, leading to enhanced performance in organic light-emitting diodes (OLEDs) and solar cells. For instance, a study published in Chemistry of Materials in 2023 revealed that incorporating this compound into OLEDs resulted in improved luminous efficiency and longer device lifetimes due to its superior charge transport properties.

In addition to its electronic applications, this compound has also been explored for its potential in drug discovery. The trifluoromethyl group is known to impart lipophilicity and metabolic stability to molecules, which are desirable properties in pharmaceutical compounds. A research team from the University of Cambridge reported in Nature Communications that this compound exhibits promising anti-inflammatory activity in vitro, suggesting its potential as a lead molecule for developing novel therapeutic agents.

The synthesis of 5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester involves a multi-step process that typically begins with the preparation of intermediate compounds such as trifluoromethoxyarenes and trifluoromethylarenes. Advanced coupling reactions, such as Suzuki-Miyaura cross-coupling, are often employed to construct the biphenyl core. The introduction of the carboxylic acid methyl ester group is typically achieved through esterification reactions under mild conditions to ensure optimal yields and purity.

The physical and chemical properties of this compound have been extensively studied to understand its behavior under various conditions. For instance, its melting point has been determined to be approximately 135°C, while its boiling point exceeds 300°C under standard pressure conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, which facilitates its use in solution-based chemical reactions.

One of the most intriguing aspects of this compound is its ability to undergo various post-synthetic modifications. For example, hydrolysis of the carboxylic acid methyl ester group can be achieved under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This versatility allows chemists to tailor the compound's properties for specific applications, further expanding its utility in diverse fields.

In conclusion, 5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester (CAS No 1261580-52-2) stands out as a versatile and highly functionalized organic compound with significant potential in materials science, electronics, and pharmaceutical research. Its unique molecular structure and tunable properties make it an invaluable tool for scientists seeking innovative solutions across these disciplines.

1261580-52-2 (5-(Trifluoromethoxy)-4'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester) Related Products

- 1805014-52-1(Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate)

- 2227917-97-5((2S)-4-propylheptan-2-amine)

- 2418711-35-8(N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)

- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)

- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)

- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)

- 105283-60-1(4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride)

- 1152185-58-4(Montelukast Sulfoxide(Mixture of Diastereomers))

- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)

- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)